Kinase Inhibition Potency of TAK-593 Compared to Clinical VEGFR Inhibitors
TAK-593 exhibits potent inhibition of VEGFR family kinases with IC50 values in the low nanomolar range. For VEGFR2, TAK-593 has a reported IC50 of 0.95 nM . This potency is comparable to the most potent clinical VEGFR inhibitors, such as axitinib (IC50 ~0.2 nM) and tivozanib (IC50 0.16 nM) , and is significantly more potent than sunitinib (IC50 80 nM) .
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.95 nM |
| Comparator Or Baseline | Axitinib: 0.2 nM; Tivozanib: 0.16 nM; Sunitinib: 80 nM |
| Quantified Difference | TAK-593 is approximately 5-fold less potent than tivozanib and axitinib, but 84-fold more potent than sunitinib. |
| Conditions | Cell-free kinase assays using recombinant enzymes. |
Why This Matters
This data positions TAK-593 as a highly potent VEGFR2 inhibitor, comparable to leading clinical compounds, which is critical for ensuring effective target inhibition in cellular and in vivo models.
